N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide
Description
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide features a unique heterocyclic scaffold combining a benzo[c][1,2,5]thiadiazole core modified with dimethyl and dioxido substituents, linked via an amide bond to a 4-(1H-pyrrol-1-yl)benzamide moiety. The dimethyl and dioxido groups may enhance electronic effects and solubility, while the pyrrole substituent could influence π-π stacking or hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-21-17-10-7-15(13-18(17)22(2)27(21,25)26)20-19(24)14-5-8-16(9-6-14)23-11-3-4-12-23/h3-13H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGUGEYTMUIDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties. Recent studies have focused on its antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound is characterized by the presence of a dioxido group and a pyrrole ring, which are crucial for its biological interactions.
Antibacterial Activity
Research indicates that compounds with a similar thiadiazole structure exhibit significant antibacterial properties. For instance, derivatives of thiadiazole have shown activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the thiadiazole ring significantly influences antibacterial efficacy.
| Compound | Activity Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Thiadiazole Derivative 1 | Antibacterial | S. aureus | 0.03 - 4 µg/mL |
| Thiadiazole Derivative 2 | Antibacterial | E. coli | 0.5 - 10 µg/mL |
| N-(1,3-dimethyl...) | Antibacterial | P. aeruginosa | TBD |
The compound's effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Antifungal Activity
Similar structural compounds have also demonstrated antifungal properties. Studies have shown that certain thiadiazole derivatives can inhibit the growth of fungi such as Candida albicans. The antifungal activity is often assessed using disk diffusion methods or broth microdilution assays.
| Compound | Activity Type | Target Fungi | MIC |
|---|---|---|---|
| Thiadiazole Derivative A | Antifungal | C. albicans | 70% inhibition at 50 µg/mL |
| N-(1,3-dimethyl...) | Antifungal | C. parapsilosis | TBD |
The mechanism of action may involve interference with fungal cell membrane integrity or inhibition of ergosterol biosynthesis.
Anticancer Activity
Preliminary studies have indicated potential anticancer properties for compounds related to N-(1,3-dimethyl...) through various cellular assays. For example, compounds synthesized from thiadiazole scaffolds have shown cytotoxic effects against cancer cell lines.
| Study Reference | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Kumar et al. (2023) | HeLa cells | 100 nM - 1 mM |
| Moshafi et al. (2023) | MCF-7 cells | TBD |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation via multiple pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives:
- Antibacterial Screening : A study by Bhatt et al. evaluated various thiadiazole derivatives against a panel of bacteria and found that specific substitutions enhanced their antibacterial activity.
- Antifungal Efficacy : Research by Siddiqui et al. reported that certain substituted thiadiazoles exhibited significant inhibition against Candida species, indicating their potential as antifungal agents.
- Anticancer Evaluation : Kumar et al.'s research demonstrated that specific thiadiazole derivatives could significantly reduce cell viability in cancer cell lines, suggesting promising anticancer properties.
Comparison with Similar Compounds
Table 1: Structural Features of Comparative Compounds
Research Findings and Hypothetical Data
Preparation Methods
Thiadiazole Ring Formation
The benzo[c]thiadiazole core is constructed via cyclization of a diaminobenzenesulfonic acid derivative. A modified approach from patent WO2005012275A2 involves:
- Sulfonation and Cyclization : Treatment of 4-amino-3-nitrobenzenesulfonic acid with thionyl chloride yields the sulfonyl chloride intermediate, which undergoes cyclization with ammonium hydroxide to form the thiadiazole ring.
- Methylation : Quaternization of the sulfonamide nitrogen atoms using methyl iodide in the presence of a base (e.g., potassium carbonate) introduces the 1,3-dimethyl groups.
- Oxidation to Sulfone : The sulfonyl group is oxidized to the sulfone using hydrogen peroxide in acetic acid, yielding the 2,2-dioxido structure.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NH₄OH, H₂O, 100°C | 68% |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 82% |
| Oxidation | H₂O₂, AcOH, 80°C | 75% |
Functionalization at C-5
Nitration of the thiadiazole ring followed by reduction introduces the amine group:
- Nitration : Reacting the methylated thiadiazole with nitric acid and sulfuric acid introduces a nitro group at C-5.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid
Palladium-Catalyzed Coupling
A Buchwald-Hartwig amination approach couples pyrrole to 4-bromobenzoic acid:
- Reaction Setup : 4-Bromobenzoic acid, pyrrole, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 110°C for 24 hours.
- Acid Activation : The product is esterified to methyl 4-(1H-pyrrol-1-yl)benzoate using thionyl chloride and methanol, followed by hydrolysis to the carboxylic acid.
Analytical Data :
- ¹H-NMR (DMSO-d₆) : δ 8.02 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 6.88 (t, 2H, pyrrole-H), 6.32 (t, 2H, pyrrole-H).
- MS (ESI+) : m/z 202.1 [M+H]⁺.
Amide Coupling Strategy
Acid Chloride Formation
4-(1H-Pyrrol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Amide Bond Formation
The acid chloride is reacted with 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-amine in anhydrous pyridine at 0°C, followed by stirring at room temperature for 12 hours. Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction.
Optimization Insights :
- Coupling Agents : Alternative methods using HATU or EDCl/DMAP in DMF yielded comparable results but required longer reaction times.
- Yield Improvement : Pre-activation of the carboxylic acid as a pentafluorophenyl ester increased the yield to 89%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (hexanes/ethyl acetate, 3:1) to remove unreacted starting materials and byproducts.
Spectroscopic Confirmation
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 12.8 (s, 1H, NH), 8.12 (d, 2H, Ar-H), 7.92 (d, 2H, Ar-H), 7.55 (s, 1H, thiadiazole-H), 6.85 (t, 2H, pyrrole-H), 6.28 (t, 2H, pyrrole-H), 3.42 (s, 6H, N-CH₃).
- ¹³C-NMR : δ 167.5 (C=O), 152.1 (C-SO₂), 141.2 (Ar-C), 121.8 (pyrrole-C).
- HRMS (ESI+) : m/z 425.0987 [M+H]⁺ (calc. 425.0991).
Alternative Synthetic Routes
Tandem Cyclization-Coupling
A one-pot method condenses 5-amino-1,3-dimethylbenzo[c]thiadiazole-2,2-dioxide with in situ-generated 4-(1H-pyrrol-1-yl)benzoyl chloride, reducing purification steps.
Solid-Phase Synthesis
Immobilization of the thiadiazole amine on Wang resin enables iterative coupling and cleavage, though yields are modest (62%).
Challenges and Mitigation Strategies
- N-Oxidation Side Reactions : Over-oxidation of the thiadiazole ring is minimized using controlled H₂O₂ stoichiometry.
- Pyrrole Stability : The electron-rich pyrrole ring is susceptible to electrophilic substitution; thus, coupling is performed under inert conditions.
- Amide Hydrolysis : Acidic workup is avoided post-coupling to prevent cleavage of the benzamide bond.
Q & A
Q. What multi-step synthetic pathways are recommended for this compound, and how can reaction conditions be optimized?
The synthesis involves three critical stages:
- Intermediate preparation : Sulfonation of benzo[c][1,2,5]thiadiazole precursors at 0°C in dichloromethane (DCM), followed by methylation with dimethyl sulfate (70–85% yield) .
- Amide coupling : React the activated 4-(1H-pyrrol-1-yl)benzoyl chloride with the thiadiazole intermediate using HATU or EDCI in DMF under argon, with yields of 45–65% .
- Purification : Gradient column chromatography (hexane:EtOAc 3:1 → 1:2) achieves >95% purity. Strict temperature control (0°C → rt) prevents byproduct formation .
Q. Which spectroscopic and analytical methods validate structural integrity?
Use a combination of:
- ¹H/¹³C NMR (DMSO-d6) to confirm aromatic proton environments (δ 7.2–8.5 ppm) and amide bond formation (δ 165–168 ppm) .
- HRMS to verify molecular ion peaks (expected m/z ~435.08 for C20H17N5O3S2) .
- FT-IR for sulfone (1320–1290 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .
- X-ray crystallography (if crystallizable) to resolve π-stacking interactions between thiadiazole and benzamide moieties .
Q. How is initial biological activity screening conducted for this compound?
Employ tiered assays:
- In vitro enzyme inhibition : Kinase or protease panels (e.g., EGFR, CDK2) at 10 µM .
- Cell viability : MTT assays in cancer lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Microbial susceptibility : Agar dilution for antimicrobial activity against E. coli or C. albicans . Include DMSO controls (<0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and cellular activity data?
Address discrepancies through:
- Pharmacokinetic profiling : Measure logP (shake-flask method; expected ~2.8 ± 0.3) and membrane permeability (Caco-2 monolayers) .
- Metabolite stability : LC-MS/MS analysis of hepatic microsomal incubations to identify oxidative metabolites .
- Target engagement validation : Use CETSA to confirm thermal stabilization of targets in cells . Note: Serum proteins (e.g., 10% FBS) may sequester hydrophobic compounds, reducing apparent activity .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrole substituent?
Design analogs with:
- Pyrrole modifications : 2-methyl, 3-cyano, or N-alkyl substitutions .
- Isosteric replacements : Pyrazole or furan rings to assess electronic effects . Test against kinase panels and correlate results with QSAR models using Hammett σ values . Require ≥3 biological replicates and standardized assay conditions (pH 7.4, 37°C) .
Q. What computational methods predict binding modes with biological targets?
Combine:
- Molecular docking : AutoDock Vina with AMBER force fields to prioritize protein conformations .
- MD simulations : 100-ns trajectories to assess ligand-induced conformational changes (e.g., RMSD <2 Å) .
- Free energy calculations : MM-PBSA to rank binding affinities (ΔG < −8 kcal/mol suggests strong binding) . Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
Stability studies should include:
- pH-dependent degradation : HPLC monitoring in buffers (pH 4–9) over 24h .
- Solvent effects : Compare degradation rates in DMSO, PBS, and cell media (e.g., DMEM vs. RPMI-1640) .
- Light sensitivity : UV-vis spectroscopy to detect photodegradation products (λmax ~320 nm) . Optimal storage: −20°C in anhydrous DMSO with desiccants .
Methodological Considerations
Q. What techniques optimize regioselectivity during functionalization of the thiadiazole core?
- Use directed ortho-metalation : LDA/TMP at −78°C to install substituents at C4/C6 positions .
- Protecting groups : Boc for amine functionalities during coupling reactions .
- Catalysts : Pd(PPh3)4 for Suzuki-Miyaura cross-coupling of aryl boronic acids (yields ~60–75%) .
Q. How can researchers mitigate low yields in final amidation steps?
- Activation : Pre-form acyl imidazolides with CDI for enhanced electrophilicity .
- Solvent optimization : Switch to THF or DCM if DMF causes side reactions .
- Microwave-assisted synthesis : 80°C for 30 min improves reaction efficiency (yield +15–20%) .
Q. What analytical workflows confirm batch-to-batch consistency in preclinical studies?
Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
